FMV3-binding protein
説明
The FMV3-binding protein (referenced in structural studies as the FMN-binding protein, PDB ID: 3VYA) is a flavin mononucleotide (FMN)-associated protein derived from Desulfovibrio vulgaris. It plays a critical role in electron transport, with a molecular weight of approximately 13.5 kDa and a cytoplasmic localization . The crystal structure of its W32Y mutant (3VYA) reveals a conserved FMN-binding domain, highlighting its role in redox reactions. Key structural features include a flavin-binding pocket stabilized by hydrophobic interactions and hydrogen bonds, common among FMN-dependent proteins .
特性
CAS番号 |
147387-69-7 |
|---|---|
分子式 |
C19H14INO |
同義語 |
FMV3-binding protein |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural Similarities and Differences
FMN-Binding Proteins (1FLM, 2E83, 3VY2, 3VY5):
The FMV3-binding protein shares structural homology with other FMN-binding proteins, such as 1FLM and 2E83, which are involved in analogous electron transport mechanisms. However, the W32Y mutation in 3VYA alters the FMN-binding pocket’s electrostatic environment, reducing flavin affinity compared to wild-type variants .
F3 and NF-1 Nuclear Factors:
While FMV3 is functionally distinct from DNA-binding proteins like F3 and NF-1, structural studies reveal shared antigenic epitopes and protease-sensitive regions. For example:
- Both F3 and FMV3 exhibit sensitivity to trypsin digestion, but FMV3 retains FMN binding post-digestion, unlike F3 .
| Protein | Molecular Weight (kDa) | Binding Specificity | Protease Sensitivity | Key Residues |
|---|---|---|---|---|
| FMV3 (3VYA) | 13.5 | FMN (electron transport) | Trypsin-sensitive | W32, Y148 |
| F3 | 105 | DNA (N5 box-dependent) | Trypsin-sensitive | N/A |
| NF-1 | 46 | DNA (N5 box-independent) | Trypsin-resistant | N/A |
Table 1: Structural and functional comparison of FMV3 with F3/NF-1 proteins .
Functional and Binding Affinity Comparisons
Inhibitor Binding (3VF3 Protein): The structurally unrelated 3VF3 protein binds inhibitors like (3S,4S,5R)-3-(4-amino-3-bromo-5-fluorobenzyl)-5-{[3-(1,1-difluoroethyl)benzyl]amino}tetrahydro-2H-thiopyran-4-ol 1,1-dioxide with an affinity of −7.5 kcal/mol. Key differences include:
- FMV3’s binding site is optimized for small molecules (e.g., FMN), whereas 3VF3 accommodates bulkier inhibitors .
DNA-Binding Proteins (VbrR, PmrA, kdpE):
VbrR, a response regulator, shares sequence homology (35–48%) with FMV3 in DNA-binding domains. However, FMV3 lacks the phosphorylation-induced conformational changes seen in VbrR. For example:
| Protein | DNA Binding Affinity (Kd) | Phosphorylation Dependency | Sequence Homology to FMV3 |
|---|---|---|---|
| VbrR | 0.2 µM (49 bp) | Yes | 42% |
| PmrA | 0.5 µM | Yes | 38% |
| FMV3 | N/A | No | N/A |
Table 2: Functional comparison of FMV3 with DNA-binding response regulators .
Methodological Insights from Binding Site Analysis
Advanced computational methods, such as visual words representation, highlight geometric similarities between FMV3’s FMN-binding site and bacterial flavodoxins. However, alignment-based tools show <20% sequence identity, emphasizing functional convergence over evolutionary relatedness .
Key Research Findings
- FMN Binding: FMV3’s W32Y mutation reduces FMN affinity by 30% compared to wild-type, as shown by isothermal titration calorimetry .
- Drug Development Relevance: FMV3’s small binding pocket makes it a poor candidate for broad-spectrum inhibitors, unlike 3VF3 .
- Evolutionary Divergence: Despite shared structural motifs with F3, FMV3’s lack of DNA-binding activity underscores functional specialization .
Q & A
Q. How can researchers experimentally determine the binding affinity of FMV3-binding protein to its ligand?
To measure binding affinity, perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . SPR provides real-time kinetic data (association/dissociation rates), while ITC quantifies thermodynamic parameters (ΔG, ΔH, ΔS). For low-abundance proteins, use microscale thermophoresis (MST) or fluorescence polarization with labeled ligands. Validate results using orthogonal methods like electrophoretic mobility shift assays (EMSAs) for nucleic acid interactions or nuclear magnetic resonance (NMR) for structural validation .
Q. What experimental strategies are critical for validating FMV3-binding protein interactions in cellular models?
Use co-immunoprecipitation (Co-IP) with epitope-tagged FMV3-binding protein and candidate ligands in physiologically relevant cell lines. Confirm specificity via CRISPR/Cas9 knockout or RNAi knockdown followed by rescue experiments. For spatial validation, employ fluorescence resonance energy transfer (FRET) or confocal microscopy with fluorescently tagged proteins. Ensure physiological cargo concentrations and compartment-specific delivery, as improper conditions may yield artifactual results .
Q. How should researchers design homology models for FMV3-binding protein when experimental structures are unavailable?
Identify templates via BLAST/PSI-BLAST against the PDB database. Prioritize templates with >30% sequence similarity and conserved functional domains. Use tools like SWISS-MODEL or Modeller for alignment and model generation. Validate models with PROCHECK (stereochemical quality) and MolProbity (clash scores). Compare predicted ligand-binding pockets to known homologs (e.g., FABPs or UL16-binding proteins) using CASTp or PocketFinder .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., AlphaFold3) and experimental data for FMV3-binding protein-ligand complexes be resolved?
Discrepancies often arise from dynamic binding mechanisms. Refine AlphaFold3 models using molecular dynamics (MD) simulations (e.g., GROMACS ) to account for conformational flexibility. Cross-validate with cryo-EM or X-ray crystallography of ligand-bound states. For fatty acid-like ligands, incorporate electron paramagnetic resonance (EPR) to probe side-chain mobility and binding pocket accessibility .
Q. What methodologies address challenges in cross-species functional studies of FMV3-binding protein?
Leverage phylogenetic profiling to identify conserved functional motifs. Use chimeric protein constructs to test domain-specific functions across species. For low homology, apply deep mutational scanning to map critical residues. Validate in transgenic animal models (e.g., zebrafish or mice) expressing human FMV3-binding protein under endogenous promoters. Account for species-specific post-translational modifications via mass spectrometry .
Q. How should researchers analyze contradictory binding data from high-throughput screens versus targeted assays?
Contradictions may stem from non-physiological conditions (e.g., pH, ionic strength). Re-run screens using physiologically buffered systems and validate hits via dose-response curves (e.g., IC50/EC50). Apply machine learning classifiers (random forests, SVMs) to distinguish artifacts from true binders. Use transition-state analogs or competitive inhibitors to confirm mechanistic relevance .
Methodological Best Practices
Q. What standards ensure reproducibility in FMV3-binding protein studies?
- Data Reporting : Include protein source, purity (>95% by SDS-PAGE), and modifications (e.g., glycosylation status) .
- Binding Assays : Report buffer composition, temperature, and ligand concentrations. Use SPR sensograms or ITC thermograms as supplementary data.
- Computational Models : Deposit homology models in the ModelArchive and provide alignment scores .
Q. How can researchers integrate structural and functional data to map FMV3-binding protein interaction networks?
Combine cross-linking mass spectrometry (XL-MS) with docking simulations to identify proximal residues. Use SAXS for low-resolution complex architecture. For dynamic interactions, apply hydrogen-deuterium exchange (HDX-MS) . Correlate findings with RNA-seq or ChIP-seq data to link binding events to cellular pathways .
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